molecular formula C3H2Br3F3 B1304065 2,2,3-Tribromo-1,1,1-trifluoropropane CAS No. 421-90-9

2,2,3-Tribromo-1,1,1-trifluoropropane

Cat. No. B1304065
CAS RN: 421-90-9
M. Wt: 334.75 g/mol
InChI Key: YMHRWWVEJJQVIB-UHFFFAOYSA-N
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Description

The compound 2,2,3-Tribromo-1,1,1-trifluoropropane is a halogenated organic molecule that has been studied for its potential applications in various chemical syntheses. It is characterized by the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane has been described using commercially available 2-bromo-3,3,3-trifluoropropene as a starting material. The process involves a reaction with bromine followed by treatment with potassium ethoxide, leading to the formation of the target compound in a 60% overall yield over two steps. This reaction proceeds via an alkoxide-induced tandem reaction mechanism .

Molecular Structure Analysis

The molecular structure and conformational compositions of related halogenated compounds, such as 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, have been studied using gas-phase electron diffraction and ab initio calculations. These studies reveal the presence of two conformers, anti and gauche+, with the anti form being more stable. The conformational stability is influenced by the halogen substituents and their positions on the carbon chain .

Chemical Reactions Analysis

2,2,3-Tribromo-1,1,1-trifluoropropane can be used as a precursor for various chemical transformations. For instance, dibromofluoromethyllithium, derived from tribromofluoromethane, can undergo carbonyl addition reactions to yield fluorinated alcohols, which can be further converted into fluorinated olefins with high stereoselectivity . Additionally, the compound can be involved in cycloaddition reactions, as demonstrated by related trifluoropropene derivatives that participate in 1,3-dipolar cycloadditions to form pyrazolines, pyrazoles, and cyclopropanes .

Physical and Chemical Properties Analysis

The presence of both bromine and fluorine atoms in 2,2,3-Tribromo-1,1,1-trifluoropropane imparts unique physical and chemical properties to the molecule. The fluorine atoms, in particular, can significantly lower the logP value, increase the molecule's polarity, and confer conformational rigidity. These properties make the compound an attractive motif for pharmaceutical and agrochemical research, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes . The halogen atoms also affect the molecule's reactivity, as seen in the generation of reactive intermediates and the stereoselective synthesis of various fluorinated compounds .

Scientific Research Applications

  • Application in Organic Chemistry

    • Summary of the Application : The compound 3,3,3-tribromo-1-nitroprop-1-ene (TBMN), which is structurally similar to 2,2,3-Tribromo-1,1,1-trifluoropropane, has been used in [3+2] cycloaddition reactions .
    • Methods of Application : The reactions involving TBMN and diarylnitrones were explored on the basis of experimental and theoretical approaches . The reactions were realized with full regio- and stereoselectivity .
    • Results or Outcomes : The reactions lead to respective 3,4-cis-4,5-trans-4-nitroisoxazolidines . The regioselectivity and the molecular mechanism of these processes were analyzed on the basis of advanced DFT computational study .
  • Application in Synthetic Chemistry

    • Summary of the Application : Tribromomethyl carbinols, which are structurally similar to 2,2,3-Tribromo-1,1,1-trifluoropropane, have been used in oxidation reactions .
    • Methods of Application : An efficient and widely applicable oxidation method of tribromomethyl carbinols in the presence of pyridinium chlorochromate has been developed . This method was well applied for the oxidation of a variety of aromatic, aliphatic, and heterocyclic tribromomethyl carbinols .
    • Results or Outcomes : The oxidation method resulted in excellent yields up to 96% . For example, 2,2,2-tribromo-1-(o-tolyl)ethanol and 2,2,2-tribromo-1-(p-tolyl)ethanol were oxidized in the presence of PCC, affording corresponding ketones in 85 and 94% yield .
  • Application in Organic Synthesis

    • Summary of the Application : Tribromoisocyanuric acid, a compound structurally related to 2,2,3-Tribromo-1,1,1-trifluoropropane, has been used as an oxidant for the synthesis of 1,3-diynes via Glaser coupling .
    • Methods of Application : A simple method has been developed for homocoupling of terminal alkynes bearing different functional groups by reaction with CuI/tribromoisocyanuric acid/piperidine in acetonitrile at room temperature . A telescoped approach based on Hunsdiecker/Cadiot–Chodkiewicz reactions for C (sp)-C (sp) cross-coupling was also presented .
    • Results or Outcomes : The reactions lead to respective 3,4-cis-4,5-trans-4-nitroisoxazolidines . The regioselectivity and the molecular mechanism of these processes were analyzed on the basis of advanced DFT computational study .
  • Application in Chemical Synthesis

    • Summary of the Application : 3-Bromo-1,1,1-trifluoropropane, a compound structurally related to 2,2,3-Tribromo-1,1,1-trifluoropropane, has been used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
  • Application in Organic Chemistry

    • Summary of the Application : 3-Bromo-1,1,1-trifluoropropane, a compound structurally related to 2,2,3-Tribromo-1,1,1-trifluoropropane, has been used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .
  • Application in Chemical Synthesis

    • Summary of the Application : 3-Bromo-1,1,1-trifluoro-2-propanol (3-bromo-1,1,1-trifluoropropan-2-ol, BTFP) is a brominated saturated alcohol. It behaves as a thiol-reactive trifluoromethyl probe .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
    • Results or Outcomes : The specific results or outcomes obtained from this application are not detailed in the source .

properties

IUPAC Name

2,2,3-tribromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRWWVEJJQVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382174
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Tribromo-1,1,1-trifluoropropane

CAS RN

421-90-9
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Inoue, M Shiosaki, H Muramaru - Journal of Fluorine Chemistry, 2014 - Elsevier
A facile synthesis of ethyl 3,3,3-trifluoropropionate is described. Commercially available 2-bromo-3,3,3-trifluoropropene was used as a starting material, which was allowed to react with …
Number of citations: 11 www.sciencedirect.com

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